
O,O,O',O'-tetraethyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyldiphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane is a crown ether . It can be used in spectroscopic studies of its complex-forming reaction with iodine . It can also be used to prepare the ligand 7,16-bis (5- t -butyl-2-hydroxybenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane .
Synthesis Analysis
The compound can be prepared by the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with 4-chloro-2-methyl-phenoxyacetic acid in a ratio of 1:2 . The yield of this reaction can be up to 98% .Molecular Structure Analysis
The structure of the compound has been proved by the data of elemental analysis, IR spectroscopy, NMR (1H, 13C) technique, and by X-ray diffraction analysis . Intermolecular hydrogen bonds between the azonium protons and oxygen atoms of the carboxylate groups were found .Chemical Reactions Analysis
The compound has the ability to suppress spontaneous and Con A-stimulated cell proliferation in vitro and therefore can be considered as an immunodepressant .Physical And Chemical Properties Analysis
The compound forms colorless crystals with a melting point of 128°C . Its empirical formula is C12H26N2O4 .Scientific Research Applications
Spectroscopic Studies
This compound can be used in spectroscopic studies of its complex-forming reaction with iodine .
Ligand Preparation
It can be used to prepare the ligand 7,16-bis (5- t -butyl-2-hydroxybenzyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane .
Study of Zirconium Facilitated Hydrolysis
This compound can be used as a ligand in the study of zirconium facilitated hydrolysis of a dipeptide at neutral pH .
Complex Formation with Acids
A 1:2:2 complex of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with 2,5-pyridinedicarboxylic acid and water, and its 1:1:1.75 complex with 2,2′-dithiosalicylic acid and water have been obtained and characterized by x-ray diffraction .
Extraction of Arsenic
Diethyl dithiophosphate ammonium salt, a related compound, can be used in the extraction of arsenic .
Coordination Chemistry
It is used as a source of the (C2H5O)2PS2- ligand in coordination chemistry .
Analytical Chemistry
In analytical chemistry, it is used for the determination of various ions .
Environmental Monitoring
This compound can potentially be used for environmental monitoring, specifically for the detection of toxic compounds in samples from industrial sectors, such as the food industry .
Mechanism of Action
properties
IUPAC Name |
(16-diethoxyphosphinothioyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl)-diethoxy-sulfanylidene-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N2O8P2S2/c1-5-27-31(33,28-6-2)21-9-13-23-17-19-25-15-11-22(32(34,29-7-3)30-8-4)12-16-26-20-18-24-14-10-21/h5-20H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACGMEGQTWFENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(N1CCOCCOCCN(CCOCCOCC1)P(=S)(OCC)OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44N2O8P2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O,O,O',O'-tetraethyl 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyldiphosphonothioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

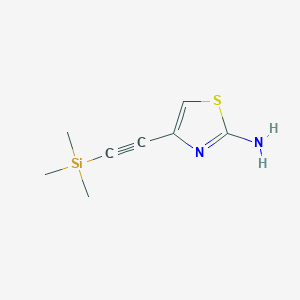
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2963974.png)
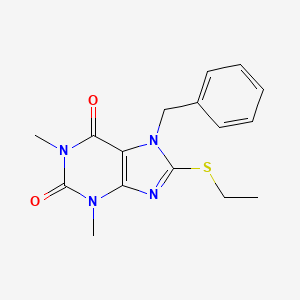
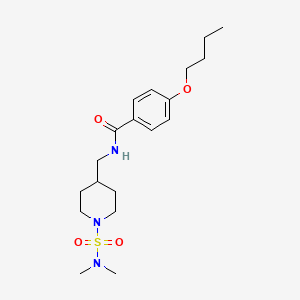
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2963978.png)
![1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963980.png)
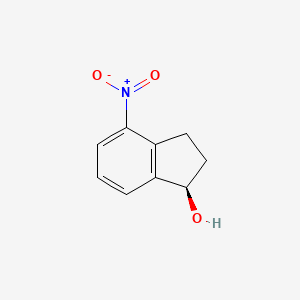
![N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2963982.png)
![(E)-4-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2963985.png)
![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone](/img/structure/B2963986.png)
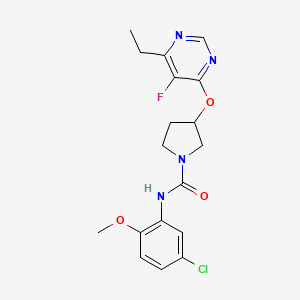

![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-N-prop-2-ynylnitrous amide](/img/structure/B2963991.png)
![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)